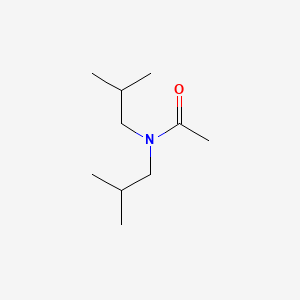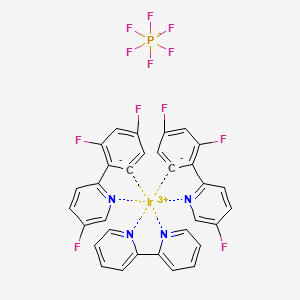
2-(2,4-difluorobenzene-6-id-1-yl)-5-fluoropyridine;iridium(3+);2-pyridin-2-ylpyridine;hexafluorophosphate
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
2-(2,4-difluorobenzene-6-id-1-yl)-5-fluoropyridine;iridium(3+);2-pyridin-2-ylpyridine;hexafluorophosphate is a complex organometallic compound. It is known for its unique chemical structure and properties, making it valuable in various scientific and industrial applications. The compound consists of an iridium(3+) core coordinated with 2-(2,4-difluorobenzene-6-id-1-yl)-5-fluoropyridine and 2-pyridin-2-ylpyridine ligands, with hexafluorophosphate as the counterion.
Vorbereitungsmethoden
The synthesis of 2-(2,4-difluorobenzene-6-id-1-yl)-5-fluoropyridine;iridium(3+);2-pyridin-2-ylpyridine;hexafluorophosphate typically involves the following steps:
Ligand Synthesis: The ligands 2-(2,4-difluorobenzene-6-id-1-yl)-5-fluoropyridine and 2-pyridin-2-ylpyridine are synthesized separately through multi-step organic reactions.
Complex Formation: The ligands are then reacted with an iridium(III) precursor, such as iridium(III) chloride, under specific conditions to form the desired complex.
Purification: The resulting complex is purified using techniques like recrystallization or chromatography to obtain the final product.
Analyse Chemischer Reaktionen
2-(2,4-difluorobenzene-6-id-1-yl)-5-fluoropyridine;iridium(3+);2-pyridin-2-ylpyridine;hexafluorophosphate undergoes various chemical reactions, including:
Oxidation: The compound can undergo oxidation reactions, often facilitated by oxidizing agents like hydrogen peroxide or potassium permanganate.
Reduction: Reduction reactions can be carried out using reducing agents such as sodium borohydride or lithium aluminum hydride.
Substitution: The compound can participate in substitution reactions, where ligands are replaced by other functional groups under specific conditions.
Wissenschaftliche Forschungsanwendungen
This compound has a wide range of applications in scientific research, including:
Chemistry: It is used as a catalyst in various organic reactions, including hydrogenation and C-H activation.
Biology: The compound is studied for its potential use in bioimaging and as a therapeutic agent due to its luminescent properties.
Medicine: Research is ongoing to explore its potential as an anticancer agent and in photodynamic therapy.
Industry: It is used in the development of organic light-emitting diodes (OLEDs) and other optoelectronic devices.
Wirkmechanismus
The mechanism of action of 2-(2,4-difluorobenzene-6-id-1-yl)-5-fluoropyridine;iridium(3+);2-pyridin-2-ylpyridine;hexafluorophosphate involves its interaction with molecular targets through coordination chemistry. The iridium(3+) core plays a crucial role in facilitating various chemical reactions by providing a stable coordination environment for the ligands. The compound’s luminescent properties are attributed to the electronic transitions within the iridium-ligand complex.
Vergleich Mit ähnlichen Verbindungen
Compared to other similar compounds, 2-(2,4-difluorobenzene-6-id-1-yl)-5-fluoropyridine;iridium(3+);2-pyridin-2-ylpyridine;hexafluorophosphate stands out due to its unique combination of ligands and the presence of iridium(3+). Similar compounds include:
- 2-(2,4-difluorobenzene-6-id-1-yl)pyridine;iridium(3+);2,2’-bipyridine;hexafluorophosphate
- 2-(2,4-difluorobenzene-6-id-1-yl)pyridine;iridium(3+);1,10-phenanthroline;hexafluorophosphate
These compounds share similar structural features but differ in their ligand composition, leading to variations in their chemical and physical properties.
Eigenschaften
Molekularformel |
C32H18F12IrN4P |
|---|---|
Molekulargewicht |
909.7 g/mol |
IUPAC-Name |
2-(2,4-difluorobenzene-6-id-1-yl)-5-fluoropyridine;iridium(3+);2-pyridin-2-ylpyridine;hexafluorophosphate |
InChI |
InChI=1S/2C11H5F3N.C10H8N2.F6P.Ir/c2*12-7-1-3-9(10(14)5-7)11-4-2-8(13)6-15-11;1-3-7-11-9(5-1)10-6-2-4-8-12-10;1-7(2,3,4,5)6;/h2*1-2,4-6H;1-8H;;/q2*-1;;-1;+3 |
InChI-Schlüssel |
HZBQREWMRMVZNM-UHFFFAOYSA-N |
Kanonische SMILES |
C1=CC=NC(=C1)C2=CC=CC=N2.C1=CC(=NC=C1F)C2=C(C=C(C=[C-]2)F)F.C1=CC(=NC=C1F)C2=C(C=C(C=[C-]2)F)F.F[P-](F)(F)(F)(F)F.[Ir+3] |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


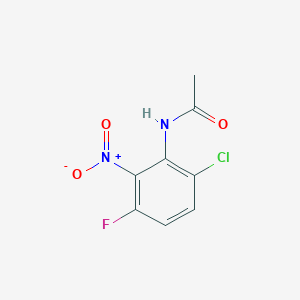
![4-Methyl-1-(1-phenylvinyl)-2,6,7-trioxa-1-borabicyclo[2.2.2]octan-1-uide](/img/structure/B13911174.png)
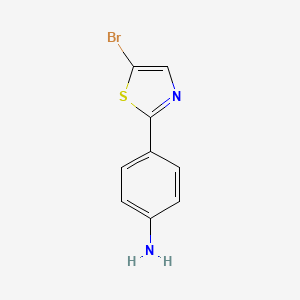
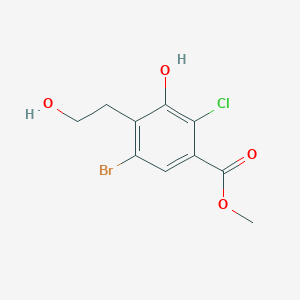
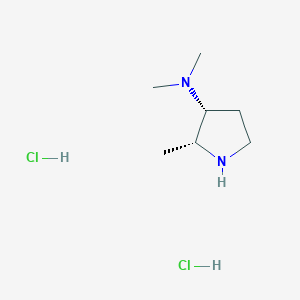
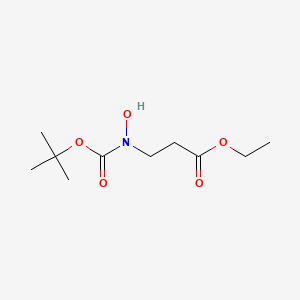
![Tert-butyl N-[(1-methylindazol-6-YL)methyl]carbamate](/img/structure/B13911203.png)
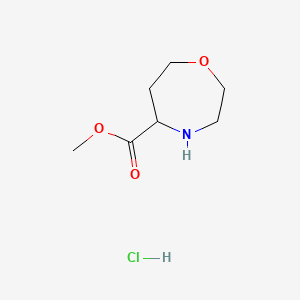
![6-Methyl-2,6-diazabicyclo[3.2.0]heptane;bis(2,2,2-trifluoroacetic acid)](/img/structure/B13911227.png)
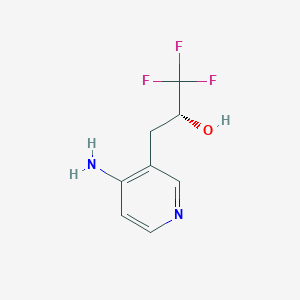


![(8S)-8-methyl-2-(trifluoromethyl)-8H-pyrano[3,4-b]pyridin-5-one](/img/structure/B13911254.png)
